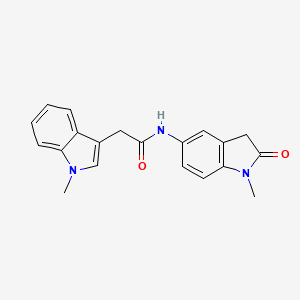
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide, also known as MIMA, is a small molecule that has been studied extensively for its potential therapeutic applications. MIMA has a unique chemical structure, composed of an indole ring, a methyl group, and an acetamide group. This compound has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Applications De Recherche Scientifique
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been studied extensively for its potential therapeutic applications. In particular, 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to possess anti-inflammatory, anti-cancer, and anti-viral effects. In preclinical studies, 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been shown to inhibit the growth of several tumor cell lines, including those of breast and prostate cancer. Additionally, 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to possess anti-viral activity against a range of viruses, including herpes simplex virus-1 and influenza A virus.
Mécanisme D'action
The exact mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide is still under investigation. However, it is believed to act by modulating the activity of certain enzymes involved in inflammation, cell proliferation, and viral replication. Specifically, 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two enzymes involved in the inflammatory response. Additionally, 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to inhibit the activity of DNA polymerase and reverse transcriptase, two enzymes involved in viral replication.
Biochemical and Physiological Effects
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to possess a range of biochemical and physiological effects. In preclinical studies, 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to possess anti-inflammatory, anti-cancer, and anti-viral effects. In addition, 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to possess anti-oxidant, anti-microbial, and anti-fungal activities. Additionally, 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to modulate the activity of a range of enzymes involved in inflammation, cell proliferation, and viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has several advantages for laboratory experiments. First, it is a small molecule, which makes it easy to synthesize and manipulate. Additionally, 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to possess a range of biological activities, making it a useful compound for studying the mechanisms of action of various biological processes. However, there are some limitations to using 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide in laboratory experiments. For example, the compound is relatively unstable, which may limit its use in long-term studies. Additionally, 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to possess anti-viral activity, which may limit its use in studies involving viral infections.
Orientations Futures
There are a number of potential future directions for the study of 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide. First, further research is needed to elucidate the exact mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide. Additionally, further studies are needed to investigate the potential therapeutic applications of 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide, including its use in the treatment of cancer, inflammation, and viral infections. Additionally, further studies are needed to investigate the potential side effects of 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide, as well as its potential interactions with other drugs. Finally, further research is needed to investigate the potential use of 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide in combination with other compounds, such as other small molecules or natural products, to enhance its therapeutic effects.
Méthodes De Synthèse
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide can be synthesized through a variety of methods, including the reaction of 1-methyl-1H-indol-3-yl chloride with N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide in the presence of an acid catalyst. The reaction proceeds via a nucleophilic substitution reaction, yielding the desired product in high yields.
Propriétés
IUPAC Name |
2-(1-methylindol-3-yl)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-22-12-14(16-5-3-4-6-18(16)22)10-19(24)21-15-7-8-17-13(9-15)11-20(25)23(17)2/h3-9,12H,10-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIXFUHRJSQVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC4=C(C=C3)N(C(=O)C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B6478150.png)
![7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6478158.png)
![3-(1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B6478167.png)
![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(4-methylpiperidin-1-yl)propyl]acetamide](/img/structure/B6478170.png)
![1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide](/img/structure/B6478171.png)
![N-[3-(azepan-1-yl)propyl]-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B6478175.png)
![N-cyclopropyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6478181.png)
![4-({3-[ethyl(3-methylphenyl)amino]propyl}amino)-1,2-dihydroquinazoline-2-thione](/img/structure/B6478184.png)
![4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]butanamide](/img/structure/B6478197.png)
![2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(3,5-dimethylpiperidin-1-yl)ethan-1-one](/img/structure/B6478203.png)



![1-(4-cyano-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B6478240.png)